methyl (Z)-2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate
CAS No.:
Cat. No.: VC13788169
Molecular Formula: C22H26N2O3
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26N2O3 |
|---|---|
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | methyl (Z)-2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate |
| Standard InChI | InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13- |
| Standard InChI Key | TZUGIFAYWNNSAO-AQTBWJFISA-N |
| Isomeric SMILES | CO/C=C(/C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)\C(=O)OC |
| SMILES | COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC |
| Canonical SMILES | COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl (Z)-2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate (C₂₂H₂₆N₂O₃) possesses a molecular weight of 366.5 g/mol . Its IUPAC name reflects the Z-configuration of the methoxyprop-2-enoate group and the stereochemical arrangement at positions 2S, 3R, and 12bS within the octahydroindolo[2,3-a]quinolizinyl core . The structure comprises:
-
A fused indole-quinolizine system with four rings, including a bicyclic indole fragment and a partially saturated quinolizine unit.
-
An ethenyl substituent at position 3 and a methoxyprop-2-enoate ester at position 2, contributing to its stereoelectronic profile.
-
Three stereocenters that dictate its three-dimensional conformation and biological activity .
The compound’s isomeric SMILES string (CO/C=C(/C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)\C(=O)OC) and InChIKey (TZUGIFAYWNNSAO-CPHCKLLXSA-N) provide unambiguous representations of its geometry .
Physicochemical Properties
While experimental data on solubility and stability remain limited, its ester and alkene functionalities suggest moderate lipophilicity, potentially facilitating blood-brain barrier penetration. The methoxy group enhances metabolic stability compared to non-ether analogs, as evidenced by its resistance to hepatic glucuronidation in rodent models .
Biosynthesis and Synthetic Approaches
Natural Biosynthetic Pathways
In Uncaria rhynchophylla and related species, hirsuteine derives from the strictosidine pathway, a conserved route for monoterpene indole alkaloids . Key steps include:
-
Condensation of tryptamine and secologanin by strictosidine synthase to form strictosidine.
-
Deglucosylation and cyclization to yield the tetracyclic intermediate dehydrocorynantheal.
-
Enzymatic modifications, including methoxylation and esterification, to produce hirsuteine.
Laboratory Synthesis
Total synthesis remains challenging due to multiple stereocenters. Current strategies employ:
-
Microbial engineering: Recombinant Saccharomyces cerevisiae strains expressing Uncaria cytochrome P450 enzymes achieve 85% enantiomeric excess in the final step.
-
Asymmetric catalysis: Chiral phosphine ligands in palladium-catalyzed allylic alkylation establish the C2 stereocenter with 92% yield.
Pharmacokinetics and Metabolism
Absorption and Distribution
In rats administered 30 mg/kg orally, hirsuteine exhibits a plasma Tₘₐₓ of 1.5 hours and a bioavailability of 41%, indicating moderate first-pass metabolism . Its volume of distribution (12.3 L/kg) suggests extensive tissue penetration, likely due to lipophilic interactions with cellular membranes .
Metabolic Fate
Ultra-high-performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) identified 21 metabolites in rat biofluids :
| Metabolite | Pathway | Relative Abundance (%) |
|---|---|---|
| 4-Hirsuteine N-oxide | Cytochrome P450 oxidation | 32.1 |
| 11-Hydroxyhirsuteine | Hydroxylation | 24.7 |
| 11-Hydroxyhirsuteine glucuronide | Glucuronidation | 18.9 |
| 3,4-Dehydrohirsuteine | Dehydrogenation | 12.4 |
Hepatic CYP3A4 and UGT1A1 are primary mediators of these transformations .
Excretion
Approximately 67% of the administered dose is excreted in bile within 24 hours, with renal clearance accounting for 11% . Enterohepatic recirculation of glucuronide metabolites prolongs the elimination half-life to 8.2 hours .
Mechanism of Action and Pharmacological Effects
Opioid Receptor Modulation
Hirsuteine binds δ-opioid receptors (Ki = 89 nM) with 10-fold selectivity over μ- and κ-subtypes, as demonstrated in radioligand displacement assays. This activity correlates with antinociceptive effects in murine hot-plate tests (ED₅₀ = 12 mg/kg).
Antiviral Activity
Though direct evidence is limited, structural analogs like hirsutine inhibit dengue virus (DENV) assembly by blocking NS2B-NS3 protease (IC₅₀ = 3.7 μM) . Molecular docking suggests hirsuteine’s methoxyprop-2-enoate group interacts with DENV E protein domain III, impairing virion maturation .
Neuroprotective Properties
In vitro, hirsuteine reduces glutamate-induced excitotoxicity in SH-SY5Y neurons by 62% at 10 μM, likely via NMDA receptor antagonism .
Natural Occurrence and Ethnopharmacological Context
Botanical Sources
Hirsuteine occurs in:
| Plant Species | Tissue | Concentration (mg/g dry weight) |
|---|---|---|
| Uncaria rhynchophylla | Hooked stems | 1.4 ± 0.3 |
| Uncaria tomentosa | Bark | 0.9 ± 0.2 |
| Uncaria sinensis | Leaves | 0.7 ± 0.1 |
Traditional Chinese medicine employs these plants for hypertension and neurological disorders, aligning with hirsuteine’s observed bioactivities .
Research Gaps and Future Directions
-
Clinical Translation: No human trials exist despite promising preclinical data. Phase I studies should assess safety and pharmacokinetics in healthy volunteers.
-
Synthetic Optimization: Semi-synthetic derivatives could improve metabolic stability; for example, replacing the methyl ester with a tert-butyl group may reduce hydrolysis.
-
Target Identification: Proteomic profiling is needed to identify off-target interactions, particularly with cardiac ion channels given structural similarity to antiarrhythmic alkaloids.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume